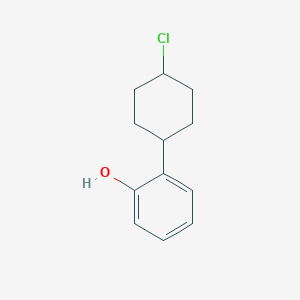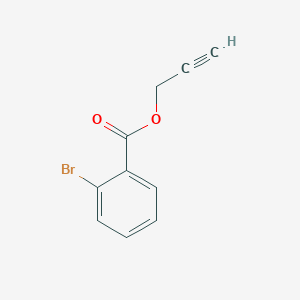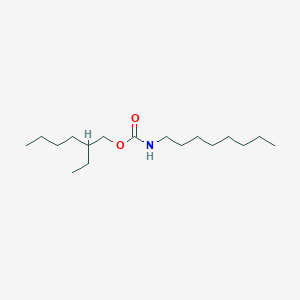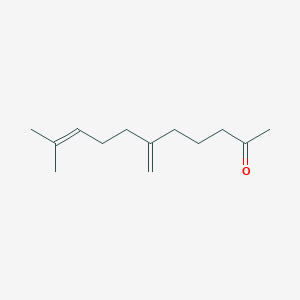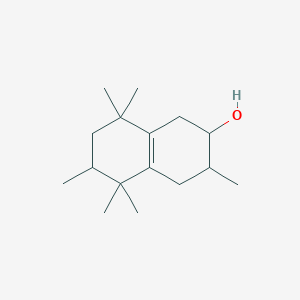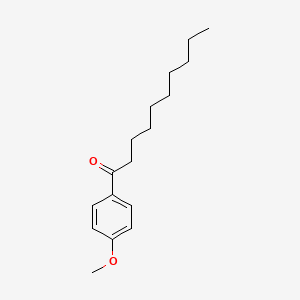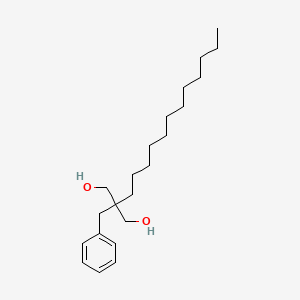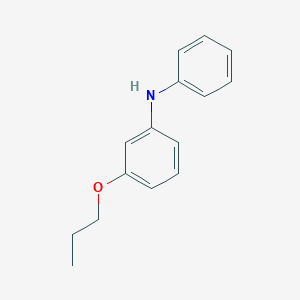
N-Phenyl-3-propoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-3-propoxyaniline is an organic compound that belongs to the class of anilines It consists of a phenyl group attached to an aniline moiety, with a propoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-3-propoxyaniline can be achieved through several methods. One common approach involves the reaction of aniline with 3-bromopropoxybenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of aniline is coupled with a halogenated propoxybenzene in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenyl-3-propoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated anilines and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenyl-3-propoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Phenyl-3-propoxyaniline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: A simpler analog without the propoxy group.
N-Phenyl-2-propoxyaniline: Similar structure but with the propoxy group at the 2-position.
N-Phenyl-4-propoxyaniline: Similar structure but with the propoxy group at the 4-position.
Uniqueness
N-Phenyl-3-propoxyaniline is unique due to the specific positioning of the propoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
108715-60-2 |
|---|---|
Molekularformel |
C15H17NO |
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
N-phenyl-3-propoxyaniline |
InChI |
InChI=1S/C15H17NO/c1-2-11-17-15-10-6-9-14(12-15)16-13-7-4-3-5-8-13/h3-10,12,16H,2,11H2,1H3 |
InChI-Schlüssel |
BXSGWVKHMJIWNI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


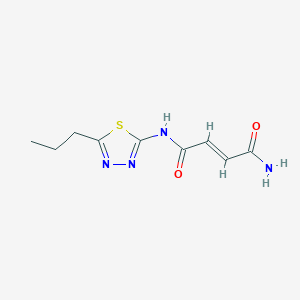
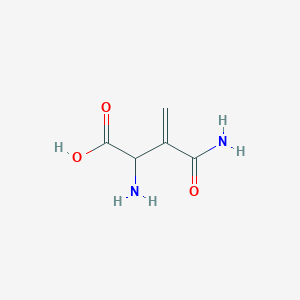

![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
